ethyl 4-[2-(3-cyano-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl)acetamido]benzoate
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Description
The compound “ethyl 4-[2-(3-cyano-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl)acetamido]benzoate” is a heterocyclic compound . It is synthesized from cyanoacetohydrazides, which are precursors in reactions leading to the construction of heterocycles .
Synthesis Analysis
The synthesis of this compound involves the use of N-3-(3,5-dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile as a cyanoacetylating agent . The cyanoacetamide derivatives were subjected to cyclization to produce N-substituted 2-pyridone derivatives . The ultrasonic method was used, which afforded the products in less reaction time with high yields and purities compared to the conventional method .Molecular Structure Analysis
The molecular structure of this compound was determined using Fourier transform infrared spectroscopy, NMR (1H and13C), elemental analysis, and LC−MS .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include condensation, alkylation, and halocyclization . The high chemoselectivity of halocyclization of allyl derivatives with iodine or bromine results in practically quantitative yields of 2,3-dihydro [1,3]oxazolo [3,2- a ]pyridinium salts .Mechanism of Action
Target of Action
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
It’s known that compounds with similar structures can interact with their targets, leading to various biological activities . For instance, indole derivatives have shown antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Similar compounds have been found to influence a variety of biological pathways . For example, indole derivatives have been shown to affect pathways related to inflammation, viral replication, cancer progression, and oxidative stress .
Result of Action
Based on the biological activities of similar compounds, it can be inferred that this compound may have a broad range of effects, potentially including antiviral, anti-inflammatory, and anticancer activities .
properties
IUPAC Name |
ethyl 4-[[2-(3-cyano-4,6-dimethyl-2-oxopyridin-1-yl)acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4/c1-4-26-19(25)14-5-7-15(8-6-14)21-17(23)11-22-13(3)9-12(2)16(10-20)18(22)24/h5-9H,4,11H2,1-3H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMLLJFLPIUSIIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=CC(=C(C2=O)C#N)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-{[(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetyl]amino}benzoate |
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